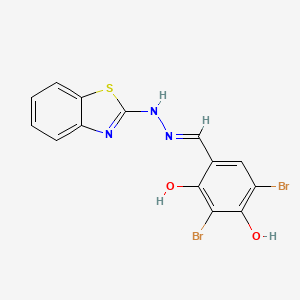

Benzaldehyde, 3,5-dibromo-2,4-dihydroxy-, 2-benzothiazolylhydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- This compound belongs to the class of benzaldehydes, characterized by a benzene ring with an aldehyde functional group (CHO) attached.

- The presence of bromine atoms at positions 3 and 5 on the benzene ring and hydroxyl groups at positions 2 and 4 makes it structurally unique.

Benzaldehyde, 3,5-dibromo-2,4-dihydroxy-, 2-benzothiazolylhydrazone: is a chemical compound with the molecular formula CHBrO. Its molar mass is approximately 263.91 g/mol.

準備方法

- The synthetic route for 3,5-dibromobenzaldehyde involves several steps:

- Start with 1,2-dichloroethane (300 kg) and add anhydrous aluminum chloride (108.8 kg) in a reaction vessel.

- Gradually add benzaldehyde (66.6 kg) while maintaining the temperature below 40°C.

- After complete addition, stir for 30 minutes.

- Then, dropwise add bromine (110.0 kg) previously dried with concentrated sulfuric acid.

- Maintain the temperature at 40–45°C and allow the reaction to proceed for 5–6 hours.

- Collect the formed hydrogen bromide gas and convert it to hydrobromic acid.

- Purify the product by washing with water and drying over anhydrous magnesium sulfate.

- Distill to obtain 3,5-dibromobenzaldehyde as a colorless transparent oil .

化学反応の分析

3,5-Dibromobenzaldehyde: can undergo various reactions:

科学的研究の応用

Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs due to its unique structure.

Pesticide Development: It serves as an intermediate for environmentally friendly pesticides with high selectivity and low residue.

Materials Science: Its derivatives may find applications in materials such as polymers and coatings.

作用機序

- The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

類似化合物との比較

- While I couldn’t find direct analogs, its combination of bromine substitution and hydroxyl groups sets it apart from other benzaldehydes.

Remember that this compound’s applications and properties are continually explored, and further research may reveal additional insights

特性

分子式 |

C14H9Br2N3O2S |

|---|---|

分子量 |

443.1 g/mol |

IUPAC名 |

4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2,6-dibromobenzene-1,3-diol |

InChI |

InChI=1S/C14H9Br2N3O2S/c15-8-5-7(12(20)11(16)13(8)21)6-17-19-14-18-9-3-1-2-4-10(9)22-14/h1-6,20-21H,(H,18,19)/b17-6+ |

InChIキー |

FJOXPIUAYXYVCO-UBKPWBPPSA-N |

異性体SMILES |

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br |

正規SMILES |

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=C(C(=C3O)Br)O)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11536071.png)

![Ethyl 2-benzyl-7-bromo-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate](/img/structure/B11536076.png)

![3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11536083.png)

![4-methyl-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11536090.png)

![2-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536102.png)

![N-tert-Butyl-2-oxo-2-[N'-(2-phenoxy-acetyl)-hydrazino]-acetamide](/img/structure/B11536103.png)

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11536114.png)

![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11536122.png)

![N'-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11536128.png)

![N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536139.png)

![(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11536149.png)

![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11536164.png)